molecular formula C9H14O3 B12984476 3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid

3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid

Cat. No.: B12984476
M. Wt: 170.21 g/mol
InChI Key: YDPSMSJDPULEFH-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclobutane ring substituted with a cyclopropylmethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a cyclobutane derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, KOH, various nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclobutane derivatives

Scientific Research Applications

3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. The cyclopropylmethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.

    Cyclobutylamine: Features a cyclobutane ring with an amine group.

Uniqueness

3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclopropylmethoxy group and a cyclobutane ring, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-9(11)7-3-8(4-7)12-5-6-1-2-6/h6-8H,1-5H2,(H,10,11)

InChI Key

YDPSMSJDPULEFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CC(C2)C(=O)O

Origin of Product

United States

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